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molecular formula C6H7N3O B027896 1-(2-Aminopyrimidin-4-yl)ethanone CAS No. 106157-82-8

1-(2-Aminopyrimidin-4-yl)ethanone

Cat. No. B027896
M. Wt: 137.14 g/mol
InChI Key: XDKSEDDZHXZRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952001B2

Procedure details

To a stirred solution of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine (2a) (180 g) in tetrahydrofuran (2 L) was added 2M hydrochloric acid solution (980 mL) and stirring continued at room temperature overnight. Most of the solvent was removed in vacuo and remaining aqueous solution was poured into an aqueous saturated sodium hydrogen carbonate solution. The sandy coloured precipitate was filtered off and dried in vacuo at 40° C. to give the title compound (112 g).
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
980 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([NH2:13])[N:8]=1)(OC)[CH3:4].Cl>O1CCCC1>[NH2:13][C:9]1[N:8]=[C:7]([C:3](=[O:2])[CH3:4])[CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
COC(C)(OC)C1=NC(=NC=C1)N
Name
Quantity
980 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
was poured into an aqueous saturated sodium hydrogen carbonate solution
FILTRATION
Type
FILTRATION
Details
The sandy coloured precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=CC(=N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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